Cephaeline Hydrobromide

Beschreibung

Significance of Cephaeline (B23452) within Natural Product Chemistry Research

Cephaeline holds a notable position in natural product chemistry due to its intricate molecular architecture and its role as a key member of the ipecac alkaloids. researchgate.net These alkaloids are classic examples of monoterpenoid isoquinoline (B145761) alkaloids, which are formed biosynthetically through the condensation of dopamine (B1211576) and a monoterpenoid, secologanin (B1681713). researchgate.netbiorxiv.org The study of cephaeline's biosynthesis in plants like Carapichea ipecacuanha and Alangium salviifolium has provided significant insights into how plants construct complex, stereochemically rich molecules. biorxiv.orgresearchgate.net Research has shown that the biosynthesis of these alkaloids has evolved independently in different plant lineages, using similar chemical logic but distinct precursor molecules. biorxiv.org

The structural complexity of cephaeline, featuring multiple stereocenters, has made it a compelling target for total synthesis, challenging chemists to develop novel synthetic strategies. researchgate.net Furthermore, its chemical structure serves as a scaffold for the synthesis of new derivatives. ontosight.ai

Academic research has been driven by the diverse biological activities of cephaeline. Studies have investigated its potential in various areas:

Antiviral Properties: Cephaeline has demonstrated potent inhibitory effects against both the Zika virus (ZIKV) and Ebola virus (EBOV) in research settings. medchemexpress.com

Anticancer Research: Multiple studies have highlighted cephaeline's cytotoxic effects against various cancer cell lines. Research indicates it can inhibit the growth of mucoepidermoid carcinoma (MEC) cells and reduce the size of tumorspheres. nih.gov It has also shown significant inhibitory effects on lung cancer cells by inducing a form of cell death known as ferroptosis. nih.gov Further studies on chronic lymphocytic leukemia (CLL) cells found cephaeline to be highly active, acting by repressing HIF-1α. targetmol.com

Apoptotic Action: In vitro studies on mammalian cells have shown that cephaeline hydrobromide can induce cellular apoptosis, a form of programmed cell death. researchgate.netresearchgate.net

Historical Trajectories of Cephaeline Research as an Ipecac Alkaloid

The research history of cephaeline is intrinsically linked to the study of ipecac root. researchgate.net The plant was first recognized in Brazil in the 17th century for its medicinal properties. researchgate.net However, the chemical investigation into its active components began much later.

The key milestones in the scientific journey of ipecac alkaloids are:

Early 19th Century: The initial breakthrough came in the early 1800s when French chemists, including Pierre Joseph Pelletier, isolated a mixture of the active alkaloids from ipecac root. researchgate.netwikipedia.org This crude mixture was initially termed "emetine."

Late 19th Century: A pivotal advancement occurred when Paul and Cownley successfully separated the alkaloidal mixture into two distinct compounds: the phenolic alkaloid they named cephaeline and the non-phenolic emetine (B1671215). This distinction was crucial for understanding their individual properties.

20th Century Structural Elucidation: The early to mid-20th century was marked by intensive efforts from numerous chemists to determine the precise chemical structures of cephaeline and emetine. This complex task involved degradation studies and, eventually, sophisticated analytical techniques. The correct structures were definitively established, representing a significant achievement in the field of alkaloid chemistry. researchgate.net

Biosynthetic Pathways: Later research focused on the biosynthetic origins of the ipecac alkaloids. Studies using labeled precursors in plants like A. lamarckii helped to unravel the complex pathway from tyrosine and a monoterpene unit to cephaeline and emetine. researchgate.net Recent genomic and transcriptomic analyses have further illuminated this process, revealing that the biosynthetic pathways for these alkaloids evolved independently in different plant species. biorxiv.orgresearchgate.net

This historical progression from a crude plant extract to the isolation, structural elucidation, and biosynthetic understanding of cephaeline showcases the evolution of natural product chemistry. researchgate.netresearchgate.net

Data Tables

Table 1: Comparison of Major Ipecac Alkaloids

| Feature | Cephaeline | Emetine | Psychotrine (B1678309) |

| Chemical Formula | C₂₈H₃₈N₂O₄ nih.gov | C₂₉H₄₀N₂O₄ | C₂₈H₃₆N₂O₄ |

| Molar Mass | 466.6 g/mol nih.gov | 480.6 g/mol | 464.6 g/mol |

| Key Structural Feature | Phenolic hydroxyl (-OH) group at 6'-position nih.govchemicalbook.com | Methoxy (B1213986) (-OCH₃) group at 6'-position | Unsaturated bond in the isoquinoline ring system |

| Primary Source | Carapichea ipecacuanha researchgate.netwikipedia.org | Carapichea ipecacuanha researchgate.netresearchgate.net | Carapichea ipecacuanha researchgate.net |

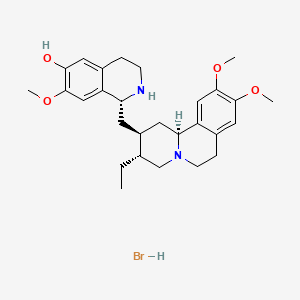

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

(1R)-1-[[(2S,3R,11bS)-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl]methyl]-7-methoxy-1,2,3,4-tetrahydroisoquinolin-6-ol;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H38N2O4.BrH/c1-5-17-16-30-9-7-19-13-27(33-3)28(34-4)15-22(19)24(30)11-20(17)10-23-21-14-26(32-2)25(31)12-18(21)6-8-29-23;/h12-15,17,20,23-24,29,31H,5-11,16H2,1-4H3;1H/t17-,20-,23+,24-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMINJYRRSNHIAA-QJAXAJGISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN2CCC3=CC(=C(C=C3C2CC1CC4C5=CC(=C(C=C5CCN4)O)OC)OC)OC.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1CN2CCC3=CC(=C(C=C3[C@@H]2C[C@@H]1C[C@@H]4C5=CC(=C(C=C5CCN4)O)OC)OC)OC.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H39BrN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

547.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Natural Occurrence and Botanical Context of Cephaeline

Botanical Sources of Cephaeline (B23452): Psychotria ipecacuanha and Alangium salviifolium

Cephaeline is a naturally occurring alkaloid found in specific plant species. The primary and most well-known botanical source is Psychotria ipecacuanha (Brot.) Stokes, a member of the Rubiaceae family native to Central and South America. rjptonline.org This plant, commonly known as ipecac, has a long history of use in traditional medicine. rjptonline.orginnovations-report.com The roots and rhizomes of P. ipecacuanha are particularly rich in cephaeline and the related alkaloid, emetine (B1671215). nih.gov

Another significant botanical source of cephaeline is Alangium salviifolium (L.f.) Wangerin, which belongs to the Alangiaceae family. jipb.netresearchgate.net This medicinal plant is found throughout India and Southeast Asia. nih.gov Research has confirmed the presence of cephaeline, along with other alkaloids, in the branches and roots of this species. jipb.netmpg.de The discovery of ipecac alkaloids in two evolutionarily distant plant orders, Gentianales (Psychotria) and Cornales (Alangium), suggests an independent evolution of the biosynthetic pathways for these compounds. mpg.debiorxiv.orgbioengineer.org

Chemotaxonomic Classification of Cephaeline as a Monoterpenoid-Isoquinoline Alkaloid

From a chemotaxonomic perspective, cephaeline is classified as a monoterpenoid-isoquinoline alkaloid. rjptonline.orgresearchgate.net This classification is based on its biosynthetic origin, where the molecular structure is derived from the condensation of a monoterpenoid unit, specifically secologanin (B1681713), and a dopamine-derived isoquinoline (B145761) precursor. nih.govresearchgate.net

The biosynthesis of ipecac alkaloids like cephaeline is a complex process. It begins with a Pictet-Spengler reaction between dopamine (B1211576) and secologanin, forming epimers which then undergo a series of enzymatic reactions. nih.gov This pathway is characteristic of the chemical profile of Psychotria and Alangium species, making alkaloids like cephaeline important chemotaxonomic markers for these genera. mdpi.comscielo.br The presence of this specific class of alkaloids helps in the chemical classification of these plants and distinguishes them from other families. plantsjournal.com

Distributional Patterns of Cephaeline and Related Alkaloids within Plant Tissues and Species

The concentration and distribution of cephaeline and related alkaloids vary significantly within the plant and between different species. In Psychotria ipecacuanha, the highest concentrations of cephaeline and emetine are typically found in the roots and rhizomes. redalyc.orgscielo.org.coscielo.org.coredalyc.org However, these alkaloids are present in all parts of the plant, including the stems and leaves, albeit in lower concentrations. redalyc.orgscielo.org.coredalyc.orgresearchgate.net

Studies have shown that in P. ipecacuanha, the cephaeline concentration can be higher than that of emetine in the roots, stems, and leaves. redalyc.orgscielo.org.coscielo.org.co It is believed that these isoquinoline alkaloids are synthesized in the leaves and then transported to and accumulated in the stems and roots as the plant ages. redalyc.org The alkaloid content can also be influenced by factors such as plant age and environmental conditions. redalyc.org

In Alangium salviifolium, cephaeline has been isolated from the branches and roots. jipb.netmpg.de The distribution within this species also shows variation, with the roots being a primary site of accumulation for ipecac alkaloids. mpg.de The co-occurrence of cephaeline with other alkaloids like psychotrine (B1678309) and tubulosine (B1194177) in both P. ipecacuanha and A. salviifolium highlights the shared, yet independently evolved, biosynthetic machinery in these distinct plant lineages. mpg.dechula.ac.th

Table 1: Distribution of Cephaeline in Psychotria ipecacuanha

| Plant Organ | Cephaeline Concentration (mg/g) |

| Roots | 4.65 - 8.35 |

| Stems | 4.05 |

| Leaves | 2.4 - 3.7 |

Data sourced from multiple studies on P. ipecacuanha grown in Costa Rica. redalyc.orgscielo.org.coscielo.org.coredalyc.org

Table 2: Major Alkaloids in Botanical Sources of Cephaeline

| Plant Species | Major Alkaloids Present |

| Psychotria ipecacuanha | Cephaeline, Emetine, Psychotrine, Ipecoside |

| Alangium salviifolium | Cephaeline, Emetine, Alangimarckine, Tubulosine, Ankorine, Venoterpine |

This table provides a non-exhaustive list of major alkaloids identified in these species. rjptonline.orgnih.govjipb.netmpg.dechula.ac.thnih.gov

Iii. Biosynthesis of Cephaeline in Medicinal Plants

Biochemical Precursors and Initial Enzymatic Steps in the Cephaeline (B23452) Pathway

The biosynthesis of the cephaeline scaffold originates from two fundamental precursors: dopamine (B1211576) and secologanin (B1681713). redalyc.orgnih.govwikipedia.org Dopamine is an amine derived from the amino acid L-tyrosine, while secologanin is a glucosidal monoterpenoid produced from geranyl diphosphate. wikipedia.orgresearchgate.net

The initial and defining step of the pathway is a Pictet-Spengler reaction, where dopamine condenses with secologanin to form the core monoterpenoid-tetrahydroisoquinoline skeleton. biorxiv.orgwikipedia.org This reaction is not strictly stereoselective and yields two diastereomers: the (1S)-configured N-deacetylisoipecoside and the (1R)-configured N-deacetylipecoside. nih.govwikipedia.org While this condensation can occur non-enzymatically under mild acidic conditions, evidence from Alangium suggests the involvement of enzymes that stereospecifically guide the formation of each diastereomer. nih.govrsc.org However, more recent research indicates that in both C. ipecacuanha and A. salviifolium, this initial condensation may proceed without enzymatic control, capitalizing on the inherent reactivity of the precursors. biorxiv.orgdntb.gov.ua The pathway leading to cephaeline specifically utilizes the (1S)-diastereomer, N-deacetylisoipecoside. nih.govwikipedia.org

Identification and Characterization of Biosynthetic Intermediate Compounds

Following the initial condensation, the pathway involves several key intermediate compounds that undergo a series of transformations.

N-deacetylisoipecoside : This (1S)-diastereomer is the crucial entry point into the cephaeline and emetine (B1671215) biosynthetic branch. nih.govwikipedia.org Its epimer, N-deacetylipecoside, is shunted into a different pathway, leading to the formation of other alkaloids like ipecoside. nih.gov

Protoemetine (B1220032) : This intermediate is formed from N-deacetylisoipecoside after a sequence of reactions that include O-methylation, deglucosylation, and reduction. nih.govwikipedia.org Protoemetine represents a significant branch point in the pathway. biorxiv.org It is then condensed with a second molecule of dopamine to create the bis-isoquinoline structure characteristic of cephaeline and emetine. nih.govwikipedia.org

7'-O-demethylcephaeline : The condensation of protoemetine with a second dopamine molecule results in the formation of 7'-O-demethylcephaeline. wikipedia.org This compound is the immediate precursor to cephaeline, requiring a final methylation step.

Molecular Mechanisms of Enzymatic Transformations in Cephaeline Biosynthesis

The conversion of early intermediates into the final cephaeline molecule is orchestrated by a series of specific enzymes, primarily O-methyltransferases and a β-glucosidase.

Methylation of hydroxyl groups is a critical series of modifications in the ipecac alkaloid pathway. In P. ipecacuanha, research has identified three key O-methyltransferases (OMTs), designated IpeOMT1, IpeOMT2, and IpeOMT3, which are sufficient for all the O-methylation reactions. nih.govnih.gov

IpeOMT3 : This enzyme acts prior to the formation of protoemetine, methylating the 7-hydroxy group of the isoquinoline (B145761) skeleton of the N-deacetylisoipecoside aglycon. nih.govnih.gov

IpeOMT2 : Following the condensation with the second dopamine molecule, IpeOMT2 catalyzes the methylation of 7'-O-demethylcephaeline to produce cephaeline. It exhibits high efficiency for this substrate. nih.gov

IpeOMT1 : This enzyme is primarily responsible for the subsequent and final methylation step, converting cephaeline into emetine by acting on the 6'-hydroxyl group. nih.govnih.gov

The sequential and specific actions of these OMTs ensure the precise pattern of methylation required to form cephaeline and, subsequently, emetine.

Table 1: O-Methyltransferases in Cephaeline Biosynthesis

| Enzyme | Substrate | Product | Role in Pathway |

|---|---|---|---|

| IpeOMT3 | N-deacetylisoipecoside aglycon | 7-O-methylated aglycon | Pre-protoemetine formation |

| IpeOMT2 | 7'-O-demethylcephaeline | Cephaeline | Formation of Cephaeline |

| IpeOMT1 | Cephaeline | Emetine | Final step to Emetine |

Deglucosylation, the removal of a glucose molecule, is another pivotal step in the pathway, catalyzed by a β-glucosidase.

IpeGlu1 : An ipecac alkaloid β-glucosidase identified in P. ipecacuanha, IpeGlu1, is responsible for the deglucosylation of N-deacetylisoipecoside. nih.govnih.gov Unlike some highly specific glucosidases in other alkaloid pathways, IpeGlu1 can act on both the (1S) and (1R) diastereomers. nih.gov The current model suggests that deglucosylation occurs after an initial O-methylation of N-deacetylisoipecoside. nih.govnih.gov Recent studies have highlighted the complex subcellular compartmentalization of this process, with the glucosidase enzyme (IpeGlu1) located in the cytosol, while its substrate is believed to be in the vacuole. nih.govbioengineer.org This separation may act as a control mechanism, preventing premature reaction until cellular disruption, for instance, by an herbivore. bioengineer.org

The stereochemistry established during the initial Pictet-Spengler reaction is fundamental to the entire biosynthetic pathway. The reaction produces both the (1S) and (1R) epimers of N-deacetyl(iso)ipecoside. nih.govwikipedia.org

The pathway exhibits strict stereochemical control, as only the (1S)-diastereomer, N-deacetylisoipecoside, is channeled towards the production of protoemetine, cephaeline, and emetine. nih.govwikipedia.org The (1R)-diastereomer, N-deacetylipecoside, is directed to a separate branch, where it is converted to other alkaloids such as ipecoside. nih.gov This bifurcation represents the primary stereochemical control point, ensuring that the correct molecular architecture is established for the subsequent enzymatic transformations that lead specifically to cephaeline. The non-stereoselective nature of the initial reaction, followed by the enzymatic processing of only one stereoisomer, demonstrates an efficient metabolic strategy for diversifying the alkaloid profile of the plant. biorxiv.orgresearchgate.net

Functional Analysis of Beta-Glucosidases (e.g., IpeGlu1) in the Biosynthetic Cascade

Genetic and Transcriptomic Regulation of Ipecac Alkaloid Biosynthetic Pathways

The production of cephaeline is a tightly regulated process, controlled at the genetic and transcriptomic levels. Studies involving expressed sequence tags (ESTs) from P. ipecacuanha root cultures have been instrumental in identifying the genes encoding the biosynthetic enzymes. nih.gov

A key finding is that the genes for the three O-methyltransferases (IpeOMT1, IpeOMT2, IpeOMT3) and the β-glucosidase (IpeGlu1) are coordinately transcribed. nih.govnih.gov This coordinated expression suggests a common regulatory network, possibly involving specific transcription factors that activate the entire pathway in response to developmental or environmental cues.

Furthermore, transcriptomic analyses comparing plant tissues with high and low alkaloid content have helped to pinpoint candidate genes involved in the pathway. mpg.dempg.de For example, in C. ipecacuanha, the highest concentrations of ipecac alkaloids are found in young leaves and the rhizomes, making these tissues targets for gene discovery. biorxiv.orgmpg.de The regulation also extends to the subcellular level, where the physical separation of enzymes and substrates suggests a sophisticated mechanism to control metabolic flux and prevent potential autotoxicity. nih.govbioengineer.org The possibility of enzymes forming multi-enzyme complexes, or "metabolons," has also been proposed to enhance efficiency and channel labile intermediates directly between catalytic sites. nih.gov

Table 2: List of Compounds

| Compound Name |

|---|

| 7'-O-demethylcephaeline |

| Alangiside |

| Cephaeline |

| Cephaeline Hydrobromide |

| Dopamine |

| Emetine |

| Geranyl diphosphate |

| Ipecoside |

| IpeGlu1 |

| IpeOMT1 |

| IpeOMT2 |

| IpeOMT3 |

| L-tyrosine |

| N-deacetylipecoside |

| N-deacetylisoipecoside |

| Protoemetine |

Evolutionary Convergence of Cephaeline Biosynthesis across Phylogenetically Distinct Plant Lineages

The biosynthesis of complex, medically significant alkaloids in phylogenetically distant plant species presents a compelling case of evolutionary convergence. A prime example is the independent evolution of the biosynthetic pathway for ipecac alkaloids, including cephaeline, in two distantly related plants: Carapichea ipecacuanha (of the order Gentianales) and Alangium salviifolium (of the order Cornales). biorxiv.orgnih.govmpg.de These two lineages diverged more than 100 million years ago, yet both have developed the ability to synthesize these structurally complex molecules, which are derived from the central intermediate protoemetine. bioengineer.orgbiorxiv.orgmpg.de

Recent research has demonstrated that while the fundamental chemical logic of the biosynthetic pathway to protoemetine is conserved in both species, the enzymes that catalyze these reactions evolved independently. biorxiv.orgnih.gov This is a hallmark of convergent evolution, where different organisms independently evolve similar traits or molecular pathways, often as an adaptation to similar ecological pressures or for chemical defense. bioengineer.orgidw-online.de The production of emetic alkaloids like cephaeline serves as a potent defense mechanism against herbivores. bioengineer.org

The investigation into the biosynthetic pathways in C. ipecacuanha and A. salviifolium has revealed several key differences that underscore their independent evolutionary origins. idw-online.de A significant finding is the use of distinct monoterpene precursors in each plant. biorxiv.orgnih.gov While C. ipecacuanha utilizes secologanin, A. salviifolium employs secologanic acid for the initial condensation reaction with dopamine. researchgate.net

Furthermore, the initial step of the pathway, a Pictet-Spengler reaction, is believed to occur spontaneously in both plants without enzymatic control. biorxiv.orgnih.gov This non-stereoselective reaction results in the formation of both the 1S and 1R stereoisomers. biorxiv.orgnih.gov The main biosynthetic route to cephaeline proceeds via the 1S-derived intermediate, protoemetine. researchgate.net

Phylogenetic analysis of the enzymes involved provides clear evidence for their independent evolution. biorxiv.orgnih.gov For instance, the O-methyltransferases (OMTs) responsible for methylation steps in the pathway in A. salviifolium and C. ipecacuanha belong to different gene lineages. biorxiv.org The OMTs in A. salviifolium are phylogenetically related to the Caffeoyl CoA 3-O-methyltransferase family, which is typically involved in lignin (B12514952) biosynthesis, indicating that these enzymes were co-opted and evolved new functions for alkaloid production. biorxiv.org This parallel and convergent evolution of biosynthetic enzymes highlights nature's ability to "invent" complex metabolic pathways multiple times using different genetic starting points. biorxiv.orgresearchgate.net

The elucidation of these convergent biosynthetic pathways not only provides profound insights into plant molecular evolution but also establishes a foundation for the metabolic engineering and biotechnological production of these valuable medicinal compounds. biorxiv.orgnih.gov

Data Tables

The following tables summarize the key comparative findings in the biosynthesis of cephaeline precursors in C. ipecacuanha and A. salviifolium.

Table 1: Comparison of Ipecac Alkaloid Biosynthesis in Two Convergent Plant Lineages

| Feature | Carapichea ipecacuanha | Alangium salviifolium |

|---|---|---|

| Phylogenetic Order | Gentianales | Cornales |

| Evolutionary Divergence | Separated by >100 million years of evolution. bioengineer.org | Separated by >100 million years of evolution. bioengineer.org |

| Key Alkaloids Produced | Cephaeline, Emetine. researchgate.net | Cephaeline. researchgate.net |

| Monoterpene Precursor | Secologanin. researchgate.net | Secologanic acid. researchgate.net |

| Initial Reaction | Non-enzymatic Pictet-Spengler reaction of secologanin and dopamine. biorxiv.orgnih.gov | Non-enzymatic Pictet-Spengler reaction of secologanic acid and dopamine. biorxiv.orgresearchgate.net |

| Enzyme Evolution | Enzymes evolved independently through parallel and convergent evolution. biorxiv.orgnih.gov | Enzymes evolved independently through parallel and convergent evolution. biorxiv.orgnih.gov |

| Intermediate Products | Both pathways generate the key intermediate protoemetine, from which cephaeline is derived. The pathways also handle both 1R and 1S stereoisomers produced in the initial reaction. | biorxiv.orgresearchgate.net |

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| Cephaeline |

| Cephaeline Hydrobromide |

| Dopamine |

| Emetine |

| Protoemetine |

| Secologanic acid |

Iv. Chemical Synthesis and Structural Derivatization of Cephaeline

Methodologies for Partial Synthesis of Cephaeline (B23452) and Related Scaffolds

Partial synthesis, which commences from a readily available, structurally related natural product or a late-stage biosynthetic intermediate, offers a more direct route to the target molecule compared to total synthesis. In the context of cephaeline, its biosynthetic precursor, protoemetine (B1220032), has been a logical starting point for such endeavors.

The biosynthesis of cephaeline involves a Pictet-Spengler reaction between protoemetine and dopamine (B1211576) to form 7'-O-demethylcephaeline. wikipedia.org The final step in the natural pathway is the O-methylation of this intermediate to yield cephaeline. wikipedia.org This terminal methylation step has been replicated in a laboratory setting, representing a biomimetic partial synthesis.

Furthermore, the structural relationship between the two major ipecac alkaloids, cephaeline and emetine (B1671215), has been exploited for partial synthesis. Emetine differs from cephaeline only by an additional methyl group on the 6'-phenolic oxygen. redalyc.org The conversion of cephaeline to emetine is catalyzed in nature by the enzyme ipeOMT1. una.ac.cr While the forward reaction is more common, synthetic strategies can also be envisioned for the selective demethylation of the more abundant emetine to furnish cephaeline, although this presents challenges in regioselectivity.

The core benzo[a]quinolizidine scaffold, common to all ipecac alkaloids, is a key target in partial synthesis approaches. Strategies to construct this tricyclic system often mimic the biosynthetic pathway, utilizing a Pictet-Spengler reaction as the key bond-forming step. biorxiv.orgnih.gov This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by cyclization. In the biosynthesis of cephaeline, dopamine and secologanin (B1681713) are the initial building blocks that lead to the formation of the benzo[a]quinolizidine core of protoemetine. wikipedia.orgbiorxiv.org Synthetic chemists have adopted this bio-inspired strategy to create various substituted benzo[a]quinolizidine scaffolds. acs.orgresearchgate.net

| Starting Material | Key Transformation | Product | Significance |

| Protoemetine | Pictet-Spengler reaction with dopamine, followed by O-methylation | Cephaeline | Biomimetic synthesis from a natural precursor. |

| Emetine | Selective demethylation | Cephaeline | Potentially utilizes a more abundant starting material. |

| Substituted Tetrahydroisoquinolines | Pictet-Spengler reaction with appropriate aldehydes | Benzo[a]quinolizidine core | Provides access to the fundamental scaffold of ipecac alkaloids. acs.orgresearchgate.net |

Development of Total Synthesis Strategies for Cephaeline and its Analogues

The total synthesis of cephaeline, creating the molecule from simple, commercially available starting materials, has been a significant focus of research. These endeavors have led to the development of several elegant and efficient strategies, many of which are enantioselective, yielding the naturally occurring (-)-cephaeline.

A notable approach to the enantioselective total synthesis of ipecac alkaloids, including the formal synthesis of (-)-cephaeline, involves a domino Knoevenagel/hetero-Diels-Alder reaction. sci-hub.senih.gov This strategy constructs the benzo[a]quinolizidine core with high stereocontrol. Subsequent steps involve the introduction of the second isoquinoline (B145761) moiety to complete the synthesis. Another key feature of some total syntheses is the use of catalytic asymmetric transfer hydrogenation to establish the crucial stereocenters with high enantiomeric excess. sci-hub.senih.gov

Organocatalysis has also emerged as a powerful tool in the total synthesis of cephaeline and its congeners. One such strategy employs an organocatalytic one-pot cascade reaction to assemble the quinolizidine (B1214090) skeleton. nih.govdiva-portal.orgscispace.com This approach is particularly efficient as it minimizes the need for purification of intermediates and the use of protecting groups, aligning with the principles of green chemistry. diva-portal.org The key intermediate, (-)-protoemetine, can be synthesized via this route, which can then be converted to (-)-cephaeline. diva-portal.org

The retrosynthetic analysis of cephaeline typically involves disconnecting the molecule at the C-1' position, separating the benzo[a]quinolizidine portion from the second tetrahydroisoquinoline unit. The benzo[a]quinolizidine core itself is often constructed via a Pictet-Spengler or a related cyclization reaction. The choice of starting materials and the sequence of bond formations are crucial for controlling the stereochemistry of the final product. Protecting group strategies are often necessary to mask reactive functional groups during the synthesis, with groups like carbamates (e.g., Cbz) being commonly employed for nitrogen protection. acs.orgnumberanalytics.com

| Key Strategy | Core Ring Formation | Stereocontrol | Key Intermediates |

| Domino Reaction sci-hub.senih.gov | Knoevenagel/hetero-Diels-Alder | Catalytic asymmetric transfer hydrogenation | Benzoquinolizidine aldehyde |

| Organocatalytic Cascade nih.govdiva-portal.orgscispace.com | Michael addition/cyclization | Chiral organocatalyst | Substituted quinolizidine |

| Convergent Synthesis | Pictet-Spengler reaction | Chiral pool or asymmetric catalysis | Protoemetine |

Stereodivergent Synthetic Routes to Ipecac Alkaloids and their Epimers

The existence of multiple stereocenters in the cephaeline molecule gives rise to the possibility of several stereoisomers, or epimers. While nature produces a single enantiomer, the synthesis of other stereoisomers is of significant interest for studying structure-activity relationships and exploring novel biological properties. Stereodivergent synthesis aims to generate multiple stereoisomers from a common intermediate by selectively inverting one or more stereocenters.

A powerful strategy for the stereodivergent synthesis of ipecac alkaloids relies on an enantioselective and diastereodivergent one-pot cascade sequence. nih.govscispace.comdiva-portal.org This approach allows for the synthesis of three out of the four possible epimers of the quinolizidine core from common starting materials. nih.govdiva-portal.org By carefully selecting the reaction conditions, particularly the acid used in the cyclization step, the stereochemical outcome can be directed towards a specific diastereomer. diva-portal.org

This methodology has been successfully applied to the total synthesis of not only the natural ipecac alkaloids like (-)-protoemetine but also their non-natural epimers. nih.govdiva-portal.org The ability to access these epimers is crucial for a deeper understanding of the stereochemical requirements for biological activity. For instance, the synthesis of ent-cephaeline, the unnatural enantiomer, would allow for a direct comparison of its biological effects with the natural compound.

The Pictet-Spengler reaction, a cornerstone in ipecac alkaloid synthesis, can also be controlled to produce different stereoisomers. nih.gov The stereochemical course of this reaction can be influenced by the choice of catalyst, reaction conditions, and the nature of the substrates. Organocatalytic methods have shown particular promise in achieving high stereoselectivity in the Pictet-Spengler reaction, providing access to various enantioenriched tetrahydro-β-carboline and related scaffolds. nih.govresearchgate.net

| Synthetic Approach | Point of Divergence | Generated Stereoisomers | Key Control Element |

| Diastereodivergent Cascade nih.govdiva-portal.org | Cyclization of a common intermediate | Multiple diastereomers of the quinolizidine core | Choice of acid catalyst and reaction conditions |

| Controlled Pictet-Spengler Reaction nih.gov | Iminium ion cyclization | Epimers at the newly formed stereocenter | Chiral catalyst or auxiliary |

| Organocatalytic Michael/Cyclization diva-portal.org | One-pot cascade sequence | Different epimers of the core skeleton | Catalyst and reaction parameter optimization |

Design and Chemical Synthesis of Non-Natural Cephaeline Analogues for Research Purposes

The synthesis of non-natural analogues of cephaeline is a vital area of research, driven by the goal of developing new therapeutic agents with improved efficacy, selectivity, and pharmacokinetic properties. By systematically modifying the structure of the natural product, medicinal chemists can probe the molecular interactions that govern its biological activity and potentially mitigate its toxicity.

One approach to generating novel analogues is to alter the substitution pattern on the aromatic rings or to modify the alkyl chain on the quinolizidine core. nih.gov Another strategy involves replacing one of the isoquinoline ring systems with other heterocyclic moieties. For example, the synthesis of thieno[3,2-a]quinolizidine derivatives has been reported as a means to explore novel chemical space. nih.govscispace.comdiva-portal.org

The development of a novel benzoquinolizidine alkaloid through a domino reaction sequence highlights the potential to create entirely new molecular frameworks inspired by the cephaeline scaffold. nih.gov These new compounds can then be screened for a wide range of biological activities.

Furthermore, the synthesis of cephaeline analogues can be designed to create tools for chemical biology research. For example, the introduction of a fluorescent tag or a photoaffinity label could enable the identification of the cellular targets of cephaeline and help to elucidate its mechanism of action at a molecular level. The design and synthesis of such probes require careful consideration of the structure-activity relationships of cephaeline to ensure that the introduced modification does not abolish its biological activity.

| Analogue Type | Structural Modification | Research Purpose | Example |

| Heterocyclic Variants | Replacement of an isoquinoline ring | Exploration of novel chemical space and bioactivity | Thieno[3,2-a]quinolizidine derivatives nih.govdiva-portal.org |

| Novel Scaffolds | Alteration of the core ring system | Discovery of new pharmacophores | Novel benzoquinolizidine alkaloid nih.gov |

| Functional Probes | Incorporation of reporter groups (e.g., fluorescent tags) | Target identification and mechanistic studies | Hypothetical fluorescently-labeled cephaeline |

| Substituted Derivatives | Modification of substituents on the aromatic rings or alkyl chain | Structure-activity relationship (SAR) studies | Variously substituted benzo[a]quinolizidines acs.org |

V. Advanced Analytical Methodologies for Cephaeline Characterization and Quantification

High-Performance Liquid Chromatography (HPLC) Applications for Cephaeline (B23452) Analysis

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of cephaeline. Its versatility allows for the development of highly specific and sensitive methods for both the individual quantification of cephaeline and the simultaneous analysis of multiple related alkaloids.

Development and Validation of Reversed-Phase HPLC with Fluorescence Detection

For enhanced sensitivity and selectivity in cephaeline quantification, reversed-phase HPLC methods coupled with fluorescence detection have been successfully developed and validated. nih.gov These methods are particularly advantageous when analyzing samples with low concentrations of the analyte or complex matrices.

A selective high-performance liquid chromatographic procedure has been established for the determination of the major Ipecacuanha alkaloids, emetine (B1671215) and cephaeline. nih.gov This method utilizes a reversed-phase octadecyl-bonded column and a mobile phase of aqueous methanol (B129727) containing an ion-pairing reagent. nih.gov The use of a spectrofluorimetric detector significantly increases both the sensitivity and selectivity of the analysis. nih.gov Validation studies have demonstrated the method to be precise, accurate, and to exhibit linearity, making it suitable for quantifying cephaeline and emetine at levels as low as 5 micrograms/gram in various formulations. nih.gov

Fluorescence detection is optimized by setting specific excitation and emission wavelengths. For instance, in the analysis of similar fluorescent compounds, excitation and emission wavelengths are carefully selected to maximize the signal of the target analyte while minimizing background interference. jppres.comekb.eg Method validation according to ICH guidelines typically confirms specificity, linearity over a defined concentration range, precision at intra-day and inter-day levels, and accuracy, with recovery rates often falling between 98% and 102%. ekb.egnih.gov

Optimization of HPLC-Diode Array Detector (DAD) Methods for Simultaneous Alkaloid Quantification

In many instances, it is necessary to quantify cephaeline alongside other related alkaloids, such as emetine. HPLC methods equipped with a Diode Array Detector (DAD) are exceptionally well-suited for this purpose, allowing for the simultaneous monitoring of multiple wavelengths and thus facilitating the identification and quantification of several compounds in a single chromatographic run.

A study focused on the chemical characterization of 42 accessions of Carapichea ipecacuanha utilized HPLC-DAD to simultaneously quantify cephaeline and emetine in root extracts. rsdjournal.org This method demonstrated satisfactory separation efficiency between the alkaloid peaks. rsdjournal.org The concentrations of cephaeline were found to vary significantly among different accessions, highlighting the importance of such analytical methods in selecting genetic material for commercial purposes. rsdjournal.org

The optimization of these methods often involves adjusting the mobile phase composition and gradient to achieve the best possible separation of the target alkaloids. For example, a UHPLC method used a gradient of 0.08% trifluoroacetic acid (TFA) in water and acetonitrile (B52724) to separate ipecac alkaloids, with detection at 285 nm. una.ac.cr

Table 1: HPLC-DAD Chromatographic Conditions for Simultaneous Alkaloid Analysis

| Parameter | Condition |

| Column | LiChroCART® 250-4,6 Purospher® STAR RP-18E (5 µm) |

| Pre-column | LiChroCART® Purospher® STAR RP-18E |

| Mobile Phase | (A) 0.25 mol L-1 acetate (B1210297) buffer with 0.025% sodium lauryl sulfate, pH 3.5; (B) Acetonitrile |

| Detector | Diode-Array Detector (DAD) |

| Retention Time (Cephaeline) | ~10.73 - 10.88 min |

| Retention Time (Emetine) | ~11.13 - 11.28 min |

This table presents typical conditions for the HPLC-DAD analysis of cephaeline and emetine, adapted from a study on Carapichea ipecacuanha. rsdjournal.org

Elucidation of Optimal Mobile Phase Compositions and Chromatographic Column Chemistries

The success of any HPLC analysis hinges on the careful selection and optimization of the mobile phase and the stationary phase (chromatographic column). mastelf.comsepscience.com For the analysis of cephaeline, which is a polar and ionizable compound, reversed-phase chromatography is the most common approach. nih.govresearchgate.net

Chromatographic Columns: Octadecyl (C18) bonded silica (B1680970) columns are frequently employed for the separation of ipecac alkaloids. nih.govuna.ac.crresearchgate.net These columns provide the necessary hydrophobic interactions to retain and separate cephaeline and related compounds. Other column chemistries, such as octyl (C8) bonded silica, have also been used and can offer different selectivity. jppres.com

Mobile Phase Composition: The mobile phase in reversed-phase HPLC typically consists of a mixture of water or an aqueous buffer and an organic modifier like acetonitrile or methanol. mastelf.com The pH of the aqueous component is a critical parameter for controlling the retention and peak shape of ionizable compounds like cephaeline. mastelf.com Adjusting the pH can suppress the ionization of the analyte, leading to better retention and more symmetrical peaks.

For the separation of cephaeline and emetine, mobile phases often incorporate an acidic buffer or an ion-pairing reagent. nih.govresearchgate.net For example, a mobile phase consisting of a mixture of acetonitrile, methanol, and 0.1% phosphoric acid (9:3:88, v/v/v) has been used effectively. researchgate.net Another approach involves using an aqueous solution of trifluoroacetic acid (TFA) and acetonitrile. una.ac.cr The use of ion-pairing reagents, such as 1-heptanesulfonic acid sodium salt, can also enhance the retention and separation of these alkaloids. researchgate.net The choice of organic modifier, either acetonitrile or methanol, also plays a role; acetonitrile is often preferred for its lower viscosity and better UV transparency. mastelf.com

Thin-Layer Chromatography (TLC) in the Qualitative and Semi-Quantitative Profiling of Cephaeline

Thin-Layer Chromatography (TLC) is a valuable and cost-effective technique for the qualitative and semi-quantitative analysis of cephaeline. ijpsjournal.comredalyc.org It is particularly useful for rapid screening, identification, and assessing the purity of samples. mdpi.com

In the analysis of Psychotria ipecacuanha extracts, high-efficiency thin-layer chromatography (HPTLC) with densitometry has been employed for the relative qualitative analysis of fractions. researchgate.net Normal phase chromatoplaques were eluted with a chloroform/methanol mixture (8:2), and the spots were visualized under UV light at 254 and 366 nm. researchgate.net The relative quantification of cephaeline was achieved by measuring the absorption area of the spots using a densitometer. researchgate.net This technique allowed for the comparison of cephaeline content across different culture conditions. researchgate.net

While TLC is primarily qualitative, it can provide semi-quantitative data by comparing the size and intensity of the sample spots to those of known standards. ijpsjournal.comredalyc.org Although it generally has lower resolution and precision compared to HPLC, its simplicity, speed, and the ability to analyze multiple samples simultaneously make it a useful tool in many analytical workflows. ijpsjournal.com

Extraction Methodologies for Cephaeline from Diverse Biological Matrices

The effective extraction of cephaeline from various biological matrices, such as plant tissues, is a critical first step before any chromatographic analysis. The chosen extraction method should be efficient, reproducible, and should not degrade the target analyte.

Ultrasonic-Assisted Extraction Techniques for Enhanced Cephaeline Recovery

Ultrasonic-assisted extraction (UAE) is a modern and efficient technique for the extraction of bioactive compounds from plant materials. academicjournals.orgmdpi.com This method utilizes the energy of ultrasonic waves to create cavitation bubbles in the solvent, which enhances the penetration of the solvent into the plant matrix and facilitates the release of the target compounds. mdpi.comscielo.br The main advantages of UAE include reduced extraction time, lower solvent consumption, and often higher extraction yields compared to traditional methods. academicjournals.org

In the context of cephaeline extraction, a method involving an ultrasonic bath has been described. redalyc.org Powdered plant material was incubated in an ultrasonic bath with an extraction solution, and the process was repeated multiple times to ensure complete extraction. redalyc.org Another study on the extraction of ipecac alkaloids utilized ultrasonic extraction with an acidic methanol solution. researchgate.net The optimization of UAE parameters, such as solvent type, temperature, and duration of sonication, is crucial for maximizing the recovery of cephaeline. researchgate.net For instance, one study evaluated extraction conditions by mixing dry, ground samples with 6N ammonia (B1221849) and then performing multiple extraction steps with ethyl ether in an ultrasonic bath. una.ac.cr

The use of ultrasound has been shown to be effective in disrupting cell walls and increasing mass transfer, leading to enhanced recovery of alkaloids. researchgate.net This makes UAE a valuable technique for preparing samples for subsequent analysis by HPLC or other analytical methods.

Comparative Studies on Solvent Systems for Maximizing Extraction Efficiency

The efficient extraction of cephaeline from its primary botanical source, the roots and other parts of Psychotria ipecacuanha, is a critical first step for its quantification and subsequent analysis. Research into solvent systems has focused on maximizing the yield and purity of the extracted alkaloid. The choice of solvent is paramount, as cephaeline's solubility and stability are highly dependent on the solvent's polarity and pH.

Studies have demonstrated that acidified ethanol (B145695) is a highly effective solvent for cephaeline extraction. The use of 50–90% ethanol acidified with 1–3% hydrochloric acid, often coupled with ultrasound-assisted extraction, can disrupt plant cell walls and achieve extraction efficiencies of 92–95%. The acidic nature of the solvent converts the alkaloid into its salt form, enhancing its solubility in the hydroalcoholic medium.

Another effective method involves the use of an ultrasonic bath with 70% ethanol as the solvent. redalyc.orgunal.edu.co This technique is noted for its high yield, cost-effectiveness, and efficiency in cell disruption through cavitation. redalyc.orgunal.edu.co In general, extraction methods incorporating agitation or sonication show significantly higher yields compared to simple maceration without agitation, as mechanical action increases the surface contact between the plant material and the solvent, promoting a more efficient transfer of the solute into the solvent phase. redalyc.orgunal.edu.coscielo.org.co

A different approach involves initial treatment of the dried, ground plant material with an ammonia solution to liberate the free base form of the alkaloids. una.ac.cr Subsequent extraction is then performed with a less polar solvent, such as diethyl ether, often in multiple steps within an ultrasonic bath to ensure thorough extraction. una.ac.cr While the free base of cephaeline is freely soluble in solvents like chloroform, acetone, and ethanol, it is less soluble in ether. The hydrobromide salt form, however, exhibits enhanced solubility in aqueous media due to its ionic character.

The selection of a solvent system is often a balance between extraction efficiency, cost, and the requirements of downstream processing and analysis.

Table 1: Comparative Efficiency of Different Solvent Systems for Cephaeline Extraction

| Solvent System | Extraction Method | Reported Efficiency/Yield | Source(s) |

|---|---|---|---|

| Acidic Ethanol (50-90% Ethanol, 1-3% HCl) | Ultrasound-assisted extraction | 92–95% | |

| 70% Ethanol | Ultrasonic bath | Highest yield among tested methods | redalyc.orgunal.edu.co |

| Diethyl Ether (following ammonia treatment) | Ultrasonic bath (multiple steps) | Effective for extracting the free base | una.ac.cr |

Advanced Spectroscopic Techniques for Structural Elucidation of Cephaeline and Metabolites

The definitive structural confirmation of cephaeline hydrobromide and the identification of its metabolites rely on a suite of advanced spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the cornerstones of this analytical approach.

Nuclear Magnetic Resonance (NMR) Spectroscopy serves as a primary tool for the complete structural elucidation and stereochemical assignment of the complex cephaeline molecule.

¹H NMR: The proton NMR spectrum of cephaeline provides characteristic signals that map the proton environments within the molecule. Key features include distinct signals for the aromatic protons in the downfield region, sharp singlets for the methoxy (B1213986) groups, and complex multiplet patterns for the aliphatic protons of the quinolizidine (B1214090) and isoquinoline (B145761) ring systems, which reflect their specific stereochemical arrangements.

¹³C NMR: The carbon-13 NMR spectrum is complementary, confirming the presence of 28 distinct carbon environments that correspond to cephaeline's molecular formula.

2D NMR: Advanced two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning all proton and carbon signals and confirming the connectivity of the molecular structure. researchgate.netnumberanalytics.com Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are employed to establish correlations between protons and carbons, including long-range couplings that reveal the complete bonding framework. researchgate.netnumberanalytics.compreprints.org Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine the spatial proximity of atoms, which is crucial for confirming the molecule's three-dimensional structure. researchgate.netnumberanalytics.comnews-medical.net These advanced methods are particularly vital for distinguishing cephaeline from its close structural relative, emetine, and for characterizing novel metabolites. researchgate.net

Mass Spectrometry (MS) is used to confirm the molecular weight and to study the fragmentation patterns of cephaeline, which provides further structural verification. High-resolution mass spectrometry (HRMS) can determine the molecular weight with high accuracy. For cephaeline hydrobromide, the molecular ion peak is observed at a mass-to-charge ratio (m/z) of 547.5. Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS) reveals characteristic fragment ions at m/z values corresponding to specific structural components of the molecule, such as 274.18 and 246.15. The combination of LC with MS (LC-MS) is also a powerful tool for identifying cephaeline metabolites in complex biological matrices, often validated through comparative phytochemical profiling against reference standards.

The integration of NMR and MS data provides a comprehensive and definitive characterization of cephaeline and its derivatives, a crucial step in any research involving this compound. nih.gov

Table 2: Key Spectroscopic Data for Cephaeline Characterization

| Technique | Type of Information | Key Observations for Cephaeline | Source(s) |

|---|---|---|---|

| ¹H NMR | Proton environments and stereochemistry | Aromatic proton signals (downfield), sharp methoxy singlets, complex aliphatic multiplets. | |

| ¹³C NMR | Carbon skeleton framework | 28 distinct carbon signals corresponding to the molecular formula. | |

| Mass Spectrometry (MS) | Molecular weight and fragmentation | Molecular ion peak for hydrobromide salt at m/z 547.5; characteristic fragment ions at m/z 246.15, 274.18, and 466.28. |

Vi. Preclinical Pharmacological Investigations of Cephaeline at the Cellular and Molecular Level

Mechanisms of Action Implicating Cellular and Subcellular Processes

Cephaeline (B23452) exerts its fundamental biological effects by directly targeting the machinery of protein synthesis in eukaryotic cells. Structural and functional studies have revealed that cephaeline is a potent inhibitor of translation. The primary molecular target of cephaeline is the eukaryotic 80S ribosome, specifically the small 40S subunit. semanticscholar.orgwikipedia.org

Cryo-electron microscopy has elucidated the precise binding mechanism, showing that cephaeline occupies the E-tRNA binding site (E-site) on the small ribosomal subunit. semanticscholar.org Its binding displaces the messenger RNA (mRNA) and obstructs the translocation step of the elongation cycle. semanticscholar.org This inhibitory action is stabilized by specific molecular interactions, including a stacking interaction between the benzo[a]quinolizine ring of cephaeline and the universally conserved G889 nucleotide of the 18S ribosomal RNA (rRNA). semanticscholar.org Further stability is conferred through interactions with the C-terminal residue (L132) of the ribosomal protein uS11. semanticscholar.org By binding to the E-site, cephaeline physically prevents the correct positioning of mRNA, which ultimately leads to a halt in protein synthesis. semanticscholar.org This mechanism is shared with its close structural analog, emetine (B1671215). semanticscholar.orgmdpi.com

The potent inhibition of host cell protein synthesis by cephaeline forms the basis of its broad-spectrum antiviral activity observed in preclinical studies. Viruses are obligate intracellular parasites that depend on the host's ribosomal machinery to translate their viral proteins. By shutting down this machinery, cephaeline effectively blocks viral replication.

Preclinical research has demonstrated that cephaeline potently inhibits the replication of several pathogenic viruses. It has shown significant efficacy against both Zika virus (ZIKV) and Ebola virus (EBOV) infections in vitro. medchemexpress.comnih.govresearchgate.net Studies have identified a dual mechanism of action against ZIKV, where cephaeline not only inhibits the viral RNA-dependent RNA polymerase (RdRp) of the NS5 protein but also disrupts lysosomal function, which can interfere with viral entry and autophagy-dependent replication pathways. nih.govresearchgate.net Its efficacy against both ZIKV and EBOV is reported to be similar to that of emetine. nih.gov

Furthermore, cephaeline has been identified as a potent inhibitor of SARS-CoV-2 proliferation in laboratory settings, with a reported half-maximal inhibitory concentration (IC50) of approximately 0.0123 µM. This suggests that by targeting a fundamental host process, cephaeline can exhibit antiviral activity against a wide range of viruses.

The primary perturbation caused by cephaeline in host cells is the global inhibition of translational pathways. mdpi.com This non-specific shutdown of protein production affects all cellular processes reliant on the synthesis of new proteins, including cell growth, proliferation, and signaling. This general mechanism is responsible for both its therapeutic potential (e.g., antiviral, anticancer) and its inherent cytotoxicity. mdpi.com

Beyond its direct impact on ribosomes, cephaeline has been shown to modulate other cellular pathways. Research indicates that cephaeline can induce histone H3 acetylation, specifically at lysine (B10760008) 9 (H3K9ac). nih.gov Histone acetylation is a key epigenetic modification associated with the regulation of gene expression. By altering the chromatin state, cephaeline may influence the expression of genes involved in cell cycle control and apoptosis, contributing to its anticancer effects. nih.gov In lung cancer cell models, cephaeline has also been found to induce ferroptosis, a form of programmed cell death, by targeting the NRF2 pathway. medchemexpress.com

Inhibition of Viral Replication and Entry Mechanisms (e.g., Zika, Ebola, SARS-CoV-2 in preclinical models)

In Vitro Cytotoxic and Apoptotic Actions of Cephaeline Hydrobromide in Cell Lines

Cephaeline hydrobromide demonstrates significant cytotoxic effects across various cell lines, primarily through the inhibition of cell viability and proliferation. In a screening of 54 natural compounds, cephaeline was one of only two that reduced the viability of Human Fibroblast Foreskin (HFF) cells by over 60%, with a half-maximal inhibitory concentration (IC50) below 3 µg/ml. researchgate.net

Its anticancer potential has been evaluated in several cancer cell lines. In mucoepidermoid carcinoma (MEC) cell lines, cephaeline administration led to a significant reduction in cellular viability, growth, and migration potential. nih.gov Similarly, it induces cell death in lung cancer cell lines such as H460 and A549. medchemexpress.com The cytotoxic potency varies between cell types, as shown by the different IC50 values obtained in preclinical studies.

Table 1: In Vitro Cytotoxicity of Cephaeline

| Cell Line | Cell Type | Effect | IC50 Value | Citation |

| UM-HMC-1 | Mucoepidermoid Carcinoma | Inhibition of Viability | 0.16 µM | nih.gov |

| UM-HMC-2 | Mucoepidermoid Carcinoma | Inhibition of Viability | 2.08 µM | nih.gov |

| UM-HMC-3A | Mucoepidermoid Carcinoma | Inhibition of Viability | 0.02 µM | nih.gov |

| HFF | Human Fibroblast Foreskin | Reduction of Viability | < 3 µg/ml | researchgate.net |

| HeLa | Human Cervical Cancer | Inhibition of Ebola VLP entry | 3.27 µM | medchemexpress.com |

| Vero E6 | Monkey Kidney Epithelial | Inhibition of Ebola virus | 22.18 nM | medchemexpress.com |

| Babesia gibsoni | Protozoan Parasite | Inhibition of Growth | 108.1 ± 4.3 nM | nih.govresearchgate.net |

| SARS-CoV-2 | Virus (in host cells) | Inhibition of Proliferation | ~0.0123 µM |

The cytotoxic activity of cephaeline is strongly linked to its ability to induce apoptosis, or programmed cell death. In cancer research, its capacity to trigger apoptosis in mucoepidermoid carcinoma cells has been associated with the activation of caspase pathways. Caspases are a family of protease enzymes that are central to the execution phase of apoptosis. clinicsearchonline.org

One investigation into the apoptotic action of cephaeline hydrobromide in HFF cells revealed that the compound caused cellular apoptosis. researchgate.net Interestingly, this study also showed that the cytotoxic and apoptotic effects occurred without the production of Reactive Oxygen Species (ROS) or a change in Mitochondrial Membrane Potential (MMP). researchgate.net This suggests that, at least in this cell type, cephaeline may induce apoptosis through pathways that are independent of oxidative stress, which is a common trigger for the intrinsic (mitochondrial) apoptosis pathway. researchgate.netclinicsearchonline.org The main pathways for apoptosis are the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways, both of which converge on the activation of executioner caspases like caspase-3. scielo.orgcreativebiomart.net The specific initiating caspases (e.g., caspase-8 for extrinsic, caspase-9 for intrinsic) and upstream signaling molecules involved in cephaeline-induced apoptosis require further detailed investigation. clinicsearchonline.org

Analysis of Redox Status and Reactive Oxygen Species Production in Cephaeline-Induced Cytotoxicity

Contrary to many cytotoxic agents that exert their effects by inducing oxidative stress, preclinical research indicates that the cell-killing mechanism of cephaeline hydrobromide is independent of reactive oxygen species (ROS) production. A significant in vitro study evaluated 54 naturally derived compounds for their cytotoxicity in Human Fibroblast Foreskin (HFF) cells. Among these, cephaeline hydrobromide and nonactin (B1679836) were the only two that markedly reduced cellular viability by 60% or more, with an IC50 value below 3 µg/ml. benthamdirect.comresearchgate.net

Further investigation into the mechanism revealed that the observed cytotoxicity was not linked to oxidative stress. benthamdirect.com Key findings from the study include:

No ROS Production: Direct fluorescence-based evaluation for the generation of ROS was negative for cells treated with cephaeline hydrobromide. benthamdirect.comresearchgate.net

Stable Mitochondrial Membrane Potential: The compound did not induce changes in the mitochondrial membrane potential, a common consequence of oxidative damage. benthamdirect.comresearchgate.net

Antioxidant Insensitivity: The addition of the antioxidant trolox (B1683679) to the cell culture did not mitigate the cytotoxic effects of cephaeline hydrobromide, further confirming that its mechanism is not ROS-dependent. benthamdirect.comresearchgate.net

Apoptosis Induction: Despite the absence of oxidative stress, cephaeline hydrobromide was found to cause cellular apoptosis, an effect that was also not prevented by the presence of trolox. benthamdirect.comresearchgate.net

These findings collectively provide strong evidence that the cytotoxic and apoptotic actions of cephaeline hydrobromide are achieved through a pathway that does not involve the alteration of the cellular redox status or the production of ROS. benthamdirect.comresearchgate.net Another study notes that cephaeline can induce ferroptosis, a form of programmed cell death dependent on iron, by inhibiting NRF2, a key regulator of cellular resistance to oxidants. medchemexpress.com

Table 1: Summary of Redox Status Analysis in Cephaeline.HBr-Induced Cytotoxicity

| Parameter Assessed | Finding | Implication |

|---|---|---|

| Cellular Viability | Reduced by ≥60% in HFF cells | Potent cytotoxic agent |

| Reactive Oxygen Species (ROS) | No increase in production | Cytotoxicity is ROS-independent |

| Mitochondrial Membrane Potential | No significant change | Mitochondria are not the primary target of oxidative stress |

| Effect of Antioxidant (Trolox) | No reduction in cytotoxicity | Confirms a non-oxidative stress mechanism |

| Apoptosis | Induced | Primary mode of cell death |

Comparative Preclinical Pharmacology of Cephaeline with Analogous Ipecac Alkaloids

Cephaeline's pharmacology is often compared with its close structural analog, emetine, the other principal alkaloid in ipecac. While structurally similar, they exhibit notable differences in their preclinical profiles.

Toxicity and Irritation: Pharmacologically, cephaeline is considered to be more toxic and irritant compared to emetine. researchgate.net It is also reported to be approximately twice as emetic as emetine. mdpi.com

Antiviral Activity: Both cephaeline and emetine have demonstrated potent, broad-spectrum antiviral activities in preclinical studies. They have shown efficacy against Zika virus (ZIKV) and Ebola virus (EBOV) by inhibiting viral replication and entry. nih.gov In some high-throughput screening studies, cephaeline was identified as the strongest compound inhibiting vaccinia virus replication at non-cytotoxic doses. nih.gov Their activity against SARS-CoV-2 has also been compared, with both showing the ability to bind to the viral RNA-dependent RNA polymerase (RdRp). nih.govnih.gov

CYP450 Inhibition: Both alkaloids are potent inhibitors of key drug-metabolizing enzymes, specifically cytochrome P450 2D6 (CYP2D6) and 3A4 (CYP3A4). researchgate.net Studies using human liver microsomes have quantified their inhibitory potential, showing that emetine is a slightly more potent inhibitor of CYP2D6, while cephaeline is a less potent inhibitor of CYP3A4. researchgate.net This shared inhibitory profile suggests a potential for drug-drug interactions.

Table 2: Comparative Preclinical Inhibitory Activity of Cephaeline and Emetine

| Parameter | Cephaeline | Emetine | Reference |

|---|---|---|---|

| Antiviral IC99 (Vaccinia Virus) | 60 nM | Less potent than Cephaeline | nih.gov |

| RdRp Binding Affinity (KD for SARS-CoV-2) | 19.6 μM | 25.7 μM | nih.gov |

| CYP2D6 Inhibition (Ki) | 54 µM | 43 µM | researchgate.net |

| CYP3A4 Inhibition (Ki) | 355 µM | 232 µM | researchgate.net |

| CYP2D6 Inhibition (IC50) | 121 µM | 80 µM | researchgate.net |

| CYP3A4 Inhibition (IC50) | 1000 µM | 480 µM | researchgate.net |

Preclinical Studies on Cephaeline Metabolism and Excretion Pathways

Preclinical studies, primarily in rat models, have elucidated the metabolic and excretory fate of cephaeline.

Absorption: Following oral administration in rats, the absorption rate for both cephaeline and emetine was estimated to be approximately 70%. nih.gov No significant difference was observed in the absorption process between the two compounds. nih.gov

Metabolism: Cephaeline is a primary metabolite of emetine, formed via O-demethylation mediated by the CYP2D6 enzyme in human liver microsomes. researchgate.netdrugbank.com Cephaeline itself undergoes Phase II metabolism, where it is conjugated with glucuronic acid to form cephaeline-6'-O-glucuronide. drugbank.comnih.gov This glucuronidation step creates a more polar metabolite, facilitating its elimination. researchgate.net

Excretion: The primary route of excretion for cephaeline and its metabolites is through the bile. nih.govdrugbank.com A study in rats using radiolabeled cephaeline found that within 48 hours, 57.5% of the administered dose was excreted in the bile and 16.5% in the urine. nih.govnih.gov Fecal excretion accounted for 29.1% of the dose. nih.gov A significant portion of the radioactivity in bile (79.5%) and urine (84.3%) corresponded to the cephaeline-6'-O-glucuronide metabolite. nih.gov Notably, a substantial amount of unchanged cephaeline (42.4% of the dose) was detected in the feces. nih.gov In comparison, emetine showed a much slower biliary excretion, which is thought to be due to greater tissue retention and enterohepatic circulation. nih.gov

Table 3: Summary of Cephaeline Metabolism and Excretion in Preclinical Rat Models

| Pharmacokinetic Process | Key Finding | Reference |

|---|---|---|

| Absorption Rate | ~70% | nih.gov |

| Primary Metabolic Pathway | Conjugation with glucuronic acid | drugbank.comnih.gov |

| Major Metabolite | Cephaeline-6'-O-glucuronide | drugbank.comnih.gov |

| Primary Excretion Route | Biliary | nih.govdrugbank.com |

| 48-hr Biliary Excretion | 57.5% of administered dose | nih.govnih.gov |

| 48-hr Urinary Excretion | 16.5% of administered dose | nih.govnih.gov |

| Unchanged Compound in Feces | 42.4% of administered dose | nih.gov |

Table 4: Mentioned Chemical Compounds

| Compound Name |

|---|

| Cephaeline Hydrobromide |

| Cephaeline |

| Emetine |

| Nonactin |

| Trolox |

| Cephaeline-6'-O-glucuronide |

| 9-O-demethylemetine |

| 10-O-demethylemetine |

| Cytochrome P450 2D6 (CYP2D6) |

| Cytochrome P450 3A4 (CYP3A4) |

Viii. Biotechnological Approaches for Cephaeline Production and Enhancement

Application of Plant Tissue Culture Techniques for Carapichea ipecacuanha Propagation and Alkaloid Accumulation

Plant tissue culture offers a promising alternative to conventional cultivation by enabling the rapid, year-round propagation of C. ipecacuanha under sterile and controlled laboratory conditions. eurekaselect.comjove.com This method is crucial for a species that is difficult to propagate by seed and is endangered due to overexploitation. researchgate.netresearchgate.net

Various in vitro techniques have been developed, including micropropagation using nodal segments and the establishment of root cultures. researchgate.netnih.gov Studies have shown that the composition of the culture medium, particularly the presence of plant growth regulators like auxins, significantly influences both plantlet development and alkaloid production. For instance, research on in vitro propagation of P. ipecacuanha (a synonym for C. ipecacuanha) demonstrated that Murashige and Skoog (MS) medium supplemented with specific concentrations of indoleacetic acid (IAA) or indole-3-butyric acid (IBA) can enhance the development of seedlings. researchgate.netresearchgate.net

A key advantage of tissue culture is the potential to increase the production of desired secondary metabolites. Research has focused on optimizing culture conditions to maximize the accumulation of cephaeline (B23452) and its related alkaloid, emetine (B1671215). In one study, transformed root cultures of C. ipecacuanha grown in Gamborg B5 liquid medium with 0.5 mg/L IBA yielded 112 mg/L of cephaeline after eight weeks. nih.gov Another study utilizing a temporary immersion bioreactor for cultures treated with 1.0 mg L−1 and 0.5 mg L−1 IBA reported higher relative cephaeline content, with areas of 14.2% and 14.9%, respectively. researchgate.net These findings highlight the potential of in vitro systems to not only propagate the plant but also to serve as bioreactors for consistent alkaloid production. thieme-connect.com

Effect of In Vitro Culture Conditions on Cephaeline Production in C. ipecacuanha

| Culture Type | Medium/Treatment | Cephaeline Yield/Content | Reference |

|---|---|---|---|

| Transformed Root Culture | Gamborg B5 + 0.5 mg/L IBA | 112 mg/L | nih.gov |

| Temporary Immersion Bioreactor | MS + 1.0 mg/L IBA | 14.2% (relative area) | researchgate.net |

| Temporary Immersion Bioreactor | MS + 0.5 mg/L IBA | 14.9% (relative area) | researchgate.net |

Optimization of Agronomic Parameters and Harvest Regimes for Maximizing Cephaeline Content in Cultivated Plants

For field-cultivated C. ipecacuanha, optimizing agricultural practices and determining the ideal harvest time are critical for maximizing the yield of cephaeline. Research indicates that the concentration of cephaeline and emetine in the plant's roots is not static but varies with the age of the plant and environmental conditions. una.ac.cruna.ac.cr

Studies conducted in Costa Rica aimed to identify the optimal harvest time for ipecac production. una.ac.cruna.ac.cr The findings revealed that the total alkaloid concentration in the roots increases significantly up to the first 16 months of growth. una.ac.cruna.ac.cr Harvesting plants at approximately 16 to 19 months old resulted in the highest concentration of total alkaloids. una.ac.cruna.ac.cr Specifically, at 16 months, the cephaeline to emetine (C/E) ratio was found to be favorable, at a value of 2. una.ac.cruna.ac.cr This suggests that harvesting during this window is ideal for obtaining roots with high alkaloid content.

Beyond the harvest schedule, agronomic factors such as soil composition and light exposure also play a role in alkaloid accumulation. A study evaluating different substrates and shading levels found that individuals of C. ipecacuanha grown in a mixture of black soil, sand, and Bokashi under 70% shading exhibited the highest levels of both emetine and cephaeline. grafiati.com This underscores the importance of managing cultivation conditions to enhance the production of these valuable compounds. The concentration of cephaeline is generally highest in the roots, followed by the stems and leaves. scielo.org.coredalyc.org

Impact of Harvest Time on Alkaloid Content in C. ipecacuanha Roots

| Plant Age (Months) | Observation | Reference |

|---|---|---|

| Up to 16 | Increasing total alkaloid production. | una.ac.cruna.ac.cr |

| 16 | Maximum antibiotic activity; Cephaeline/Emetine ratio of 2. | una.ac.cruna.ac.cr |

| 16-19 | Highest overall alkaloid concentration. | una.ac.cruna.ac.cr |

Genetic Engineering and Pathway Engineering Strategies for Modulating Cephaeline Biosynthesis

Advances in molecular biology and genetic engineering offer powerful tools to manipulate the biosynthetic pathway of cephaeline to enhance its production. kyoto-u.ac.jpnih.gov Cephaeline is a benzylisoquinoline alkaloid (BIA), and its synthesis in the plant is a complex, multi-step process involving numerous enzymes. rsc.orgnih.gov The pathway begins with the condensation of dopamine (B1211576) and secologanin (B1681713). nih.govbioengineer.orgoup.com

Metabolic engineering strategies aim to increase the yield of target alkaloids by overcoming rate-limiting steps in the biosynthetic pathway or by introducing new pathways. kyoto-u.ac.jpnih.gov One common approach is the overexpression of genes that code for key enzymes. kyoto-u.ac.jp Although much of the research in BIA metabolic engineering has focused on model plants like opium poppy, the principles are applicable to C. ipecacuanha. kyoto-u.ac.jprsc.org For instance, overexpressing genes for enzymes like O-methyltransferases (OMTs), which are crucial for the methylation steps in the formation of cephaeline and emetine, could potentially increase the flux through the pathway. nih.gov

Recent research has begun to unravel the specific genes and enzymes involved in the ipecac alkaloid pathway. bioengineer.orgbiorxiv.org Three distinct O-methyltransferases (IpeOMT1, IpeOMT2, and IpeOMT3) have been identified in P. ipecacuanha that are sufficient for all the O-methylation reactions in the biosynthesis of cephaeline and emetine. nih.gov The identification of such genes is the first step toward their use in genetic engineering. These genes could be overexpressed in C. ipecacuanha itself or transferred to microbial hosts like yeast (Saccharomyces cerevisiae) or bacteria (Escherichia coli) to create "microbial factories" for cephaeline production. oup.comnih.govresearchgate.net This approach could provide a scalable and sustainable source of the compound, independent of plant cultivation. oup.com However, the complete elucidation of the pathway, particularly the final enzymatic steps leading to cephaeline, is still an active area of research. bioengineer.org

Ix. Future Directions and Emerging Research Avenues for Cephaeline Hydrobromide

Exploration of Novel and Undiscovered Bioactivities of Cephaeline (B23452)

While historically recognized for its emetic and amoebicidal effects, recent investigations have revealed that cephaeline possesses a much broader pharmacological profile. researchgate.neteurekaselect.com Scientists are now exploring its potential as an antiviral, anticancer, and anti-inflammatory agent, with studies pointing towards mechanisms of action at the molecular level that were previously unknown.

Recent research has highlighted cephaeline's significant antiviral capabilities. eurekaselect.com It has been investigated for its activity against a range of viruses, including Zika and Ebola. eurekaselect.com Furthermore, along with its parent compound emetine (B1671215), cephaeline has been identified as a promising anti-SARS-CoV-2 agent, potentially acting through dual antiviral and anti-inflammatory pathways. nih.gov

In the realm of oncology, cephaeline has demonstrated potent anticancer properties. Studies have shown it can reduce the viability and migration of mucoepidermoid carcinoma (MEC) cells and inhibit cancer stem cells (CSCs), a subpopulation of cells responsible for tumor recurrence and metastasis. nih.gov One of the proposed mechanisms for this activity is the induction of histone H3 acetylation, which leads to changes in chromatin structure and gene expression. nih.gov Other research indicated that cephaeline can modulate G-quadruplex-dependent alternative splicing, a process critical to many cellular functions that can be hijacked by cancer cells. nih.gov Its efficacy has also been noted in chronic lymphocytic leukemia. nih.gov

The antiparasitic activity of cephaeline is also a subject of ongoing research beyond its traditional use against amoebas. It has shown activity against various Leishmania species, the parasites responsible for leishmaniasis. eurekaselect.comnih.gov

| Bioactivity | Research Focus/Model | Key Research Findings | Citations |

| Antiviral | Zika Virus, Ebola Virus | Cephaeline has been a focus of investigation for its potential therapeutic effects against these viruses. | eurekaselect.com |

| SARS-CoV-2 | Identified as a promising agent due to potential dual antiviral and anti-inflammatory properties. | nih.gov | |

| Anticancer | Mucoepidermoid Carcinoma (MEC) Cell Lines | Reduces cell viability, growth, and migration; inhibits cancer stem cells. Acts by inducing histone H3 acetylation. | nih.gov |

| General Oncology | Modulates G-quadruplex dependent alternative splicing, a key cellular regulatory process. | nih.gov | |

| Chronic Lymphocytic Leukemia | Shown to reduce cellular growth. | nih.gov | |

| Antiparasitic | Leishmania species | Demonstrates activity against the parasites causing leishmaniasis. | eurekaselect.comnih.gov |

Integration of Advanced Omics Technologies in Ipecac Alkaloid Biosynthesis Research

The biosynthesis of ipecac alkaloids, including cephaeline and emetine, is a complex process that scientists are now unraveling with the help of advanced "omics" technologies. researchgate.net These approaches—genomics, transcriptomics, and metabolomics—provide a system-level understanding of the metabolic pathways and their regulation. researchgate.netmpg.de

Genomic studies of Carapichea ipecacuanha and another ipecac alkaloid-producing plant, Alangium salviifolium, have been crucial. mpg.debiorxiv.org These two species are evolutionarily distant, yet both synthesize these complex alkaloids, a phenomenon known as convergent evolution. mpg.debioengineer.org Genomic analysis helps to identify the genes encoding the biosynthetic enzymes and to understand how these pathways evolved independently in different plant lineages. bioengineer.orgbiorxiv.org

Transcriptomics, the study of the complete set of RNA transcripts, has been instrumental in identifying the specific genes involved in the cephaeline biosynthetic pathway. mpg.denih.gov By comparing gene expression in plant tissues with high and low concentrations of ipecac alkaloids (such as young leaves and roots), researchers can pinpoint candidate genes. bioengineer.orgbiorxiv.org This approach has led to the identification of several key enzymes, including O-methyltransferases (OMTs) that are essential for the final steps of cephaeline and emetine synthesis. nih.gov